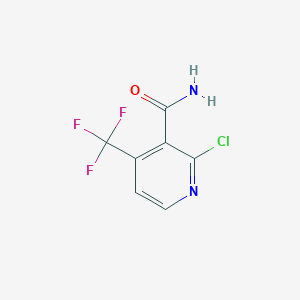

2-Chloro-4-(trifluoromethyl)nicotinamide

Overview

Description

2-Chloro-4-(trifluoromethyl)nicotinamide is a chemical compound with the molecular formula C7H4ClF3N2O It is a derivative of pyridine, characterized by the presence of a chloro group at the 2-position, a trifluoromethyl group at the 4-position, and a carboxamide group at the 3-position

Mechanism of Action

Target of Action

Trifluoromethylpyridines, a group to which this compound belongs, are known to have a wide range of applications in the agrochemical and pharmaceutical industries . They are often used in the protection of crops from pests .

Mode of Action

Trifluoromethylpyridines, in general, are thought to exert their biological activities due to the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .

Result of Action

It is known that trifluoromethylpyridines have a wide range of applications in the agrochemical and pharmaceutical industries .

Biochemical Analysis

Biochemical Properties

2-Chloro-4-(trifluoromethyl)pyridine-3-carboxamide plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with phospholipid-mimic immobilized-artificial-membrane (IAM) chromatographic stationary phases, which are used to study the interfacial interactions of pyrimidines . These interactions are crucial for understanding the compound’s behavior in biological systems.

Cellular Effects

2-Chloro-4-(trifluoromethyl)pyridine-3-carboxamide affects various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism. The compound’s interaction with cellular membranes and proteins can lead to changes in cell signaling, which in turn affects gene expression and metabolic pathways .

Molecular Mechanism

The molecular mechanism of 2-Chloro-4-(trifluoromethyl)pyridine-3-carboxamide involves its binding interactions with biomolecules. It can act as an enzyme inhibitor or activator, depending on the specific enzyme it interacts with. These interactions can lead to changes in gene expression and cellular function. For example, the compound’s interaction with nucleic acid bases can affect the behavior of nucleobases and their analogs .

Dosage Effects in Animal Models

The effects of 2-Chloro-4-(trifluoromethyl)pyridine-3-carboxamide vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, while at higher doses, toxic or adverse effects can be observed. Threshold effects and toxicity levels need to be carefully studied to determine the safe and effective dosage range .

Metabolic Pathways

2-Chloro-4-(trifluoromethyl)pyridine-3-carboxamide is involved in various metabolic pathways. It interacts with specific enzymes and cofactors, affecting metabolic flux and metabolite levels. Understanding these interactions is crucial for elucidating the compound’s role in metabolism and its potential therapeutic applications .

Transport and Distribution

The transport and distribution of 2-Chloro-4-(trifluoromethyl)pyridine-3-carboxamide within cells and tissues are influenced by its interactions with transporters and binding proteins. These interactions determine the compound’s localization and accumulation in specific cellular compartments, which can affect its overall activity and function .

Subcellular Localization

The subcellular localization of 2-Chloro-4-(trifluoromethyl)pyridine-3-carboxamide is determined by targeting signals and post-translational modifications. These factors direct the compound to specific compartments or organelles within the cell, influencing its activity and function. Understanding these localization mechanisms is essential for developing targeted therapeutic strategies .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-4-(trifluoromethyl)nicotinamide can be achieved through several methods:

Chlorine/Fluorine Exchange: This method involves the use of trichloromethylpyridine as a starting material, where chlorine atoms are replaced by fluorine atoms using appropriate reagents.

Pyridine Ring Construction: This method constructs the pyridine ring from a trifluoromethyl-containing building block.

Direct Introduction of Trifluoromethyl Group: This method uses a trifluoromethyl active species, such as trifluoromethyl copper, which undergoes substitution reactions with bromo- and iodopyridines.

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of these methods are often proprietary to the manufacturing companies.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-4-(trifluoromethyl)nicotinamide undergoes various chemical reactions, including:

Substitution Reactions: The chloro group can be substituted with other nucleophiles under appropriate conditions.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents for these reactions are less commonly reported.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles such as amines and thiols, often under basic conditions.

Oxidation and Reduction: These reactions typically require oxidizing or reducing agents, such as hydrogen peroxide for oxidation or sodium borohydride for reduction.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield corresponding amides .

Scientific Research Applications

2-Chloro-4-(trifluoromethyl)nicotinamide has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

2-Bromo-4-(trifluoromethyl)pyridine: Similar structure but with a bromo group instead of a chloro group.

2-Chloro-5-(trifluoromethyl)pyridine: Similar structure but with the trifluoromethyl group at the 5-position.

4-(Trifluoromethyl)pyridine: Lacks the chloro and carboxamide groups, making it less reactive.

Uniqueness

2-Chloro-4-(trifluoromethyl)nicotinamide is unique due to the combination of its functional groups, which confer distinct chemical and biological properties. The presence of the trifluoromethyl group enhances its stability and lipophilicity, while the chloro and carboxamide groups provide sites for further chemical modifications .

Biological Activity

2-Chloro-4-(trifluoromethyl)nicotinamide is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. The trifluoromethyl group, combined with the chloro substitution, enhances its pharmacological properties, making it a candidate for various therapeutic applications. This article explores its biological activity, including mechanisms of action, cellular effects, and relevant case studies.

This compound exhibits distinct chemical properties due to its functional groups. The trifluoromethyl group contributes to increased lipophilicity and metabolic stability, which are advantageous in drug design . The compound serves as an intermediate in the synthesis of pharmaceuticals and agrochemicals, indicating its versatility in chemical applications .

The biological activity of this compound is primarily attributed to its interaction with various biomolecules:

- Enzyme Interaction : The compound can act as both an inhibitor and activator of specific enzymes. For instance, it has been shown to interact with phospholipid-mimic immobilized-artificial-membrane chromatographic stationary phases, affecting enzyme activity .

- Cell Signaling : It influences cellular signaling pathways, which can lead to alterations in gene expression and metabolic processes. The binding interactions with nucleic acid bases suggest potential roles in modulating gene function .

Antimicrobial Properties

Research indicates that derivatives of this compound exhibit antimicrobial activity. Studies have demonstrated its efficacy against various bacterial strains, suggesting potential applications in treating infections .

Anticancer Activity

The compound is under investigation for its anticancer properties. Preliminary studies have shown that it can inhibit cancer cell proliferation by inducing apoptosis through modulation of signaling pathways involved in cell survival .

Case Studies

Several studies highlight the biological activity of this compound:

- Anticancer Study : A study evaluated the cytotoxic effects of the compound on human cancer cell lines. Results indicated that at specific concentrations, it significantly reduced cell viability compared to control groups, suggesting a dose-dependent response .

- Antimicrobial Efficacy : Another study focused on the antimicrobial properties against gram-positive and gram-negative bacteria. The compound demonstrated notable inhibition zones in agar diffusion tests, confirming its potential as an antimicrobial agent .

Dosage Effects

The effects of this compound vary significantly with dosage:

- Low Doses : Beneficial effects such as enhanced cell signaling and increased apoptosis in cancer cells have been observed.

- High Doses : Toxicity becomes a concern at elevated concentrations, necessitating careful evaluation of safe dosage ranges .

Metabolic Pathways

Understanding the metabolic pathways influenced by this compound is crucial for elucidating its biological effects:

- Enzyme Interactions : The compound interacts with various metabolic enzymes, affecting metabolic flux and the levels of key metabolites.

- Transport Mechanisms : Its distribution within cells is influenced by interactions with transport proteins, which can affect therapeutic efficacy .

Summary Table of Biological Activities

Properties

IUPAC Name |

2-chloro-4-(trifluoromethyl)pyridine-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4ClF3N2O/c8-5-4(6(12)14)3(1-2-13-5)7(9,10)11/h1-2H,(H2,12,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MHZFYGMDUWFDLU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C(=C1C(F)(F)F)C(=O)N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4ClF3N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30382189 | |

| Record name | 2-chloro-4-(trifluoromethyl)pyridine-3-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30382189 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

224.57 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

886762-28-3 | |

| Record name | 2-chloro-4-(trifluoromethyl)pyridine-3-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30382189 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.